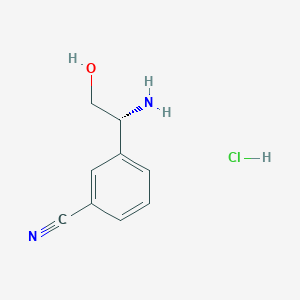

(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

CAS No.: 1245623-77-1

Cat. No.: VC7186105

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245623-77-1 |

|---|---|

| Molecular Formula | C9H11ClN2O |

| Molecular Weight | 198.65 |

| IUPAC Name | 3-[(1R)-1-amino-2-hydroxyethyl]benzonitrile;hydrochloride |

| Standard InChI | InChI=1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H/t9-;/m0./s1 |

| Standard InChI Key | SHCGXNAWGYFVRX-FVGYRXGTSA-N |

| SMILES | C1=CC(=CC(=C1)C(CO)N)C#N.Cl |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a benzonitrile backbone substituted at the third position with a (1R)-1-amino-2-hydroxyethyl group, which is protonated as a hydrochloride salt. The nitrile group (-CN) at the para position relative to the amino alcohol side chain introduces polarity, while the chiral center at the amino alcohol moiety dictates its stereochemical properties . The IUPAC name, 3-[(1R)-1-amino-2-hydroxyethyl]benzonitrile hydrochloride, reflects this configuration .

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 198.65 g/mol | |

| CAS Number | 1245623-77-1, 149591-34-4* | |

| SMILES | \text{C1=CC(=CC(=C1)[C@@H](CO)N)C#N.Cl} | |

| InChIKey | SHCGXNAWGYFVRX-FVGYRXGTSA-N |

Note: Two CAS numbers are associated with this compound, likely due to registry variations .

Stereochemistry and Conformational Analysis

The (R)-configuration at the chiral center ensures enantiomeric purity, critical for interactions with biological targets. Computational models derived from PubChem data reveal that the hydroxyethyl group adopts a staggered conformation, minimizing steric hindrance between the hydroxyl (-OH) and amino (-NH) groups . This spatial arrangement enhances solubility in polar solvents like water and methanol.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step process:

-

Chiral Induction: A benzonitrile precursor undergoes enantioselective addition of a protected amino alcohol, often using chiral catalysts like Evans’ oxazolidinones.

-

Deprotection and Salt Formation: The intermediate is treated with hydrochloric acid to remove protecting groups (e.g., Boc) and form the hydrochloride salt.

Example Reaction Scheme

Optimization Challenges

Key challenges include maintaining enantiomeric excess (ee > 98%) and avoiding racemization during salt formation. VulcanChem reports yields of 65–75% under optimized conditions (pH 4–5, 25°C).

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s nitrile group serves as a versatile handle for further transformations, such as:

-

Cyclization: Forming heterocycles like imidazolines for kinase inhibitors.

-

Cross-Coupling: Participating in Suzuki-Miyaura reactions to append aryl groups.

Analytical Characterization

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume